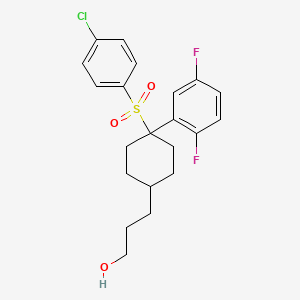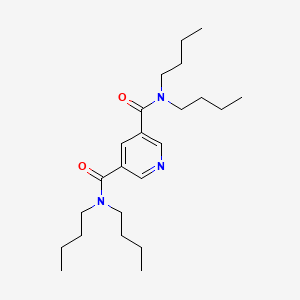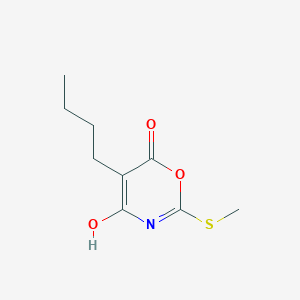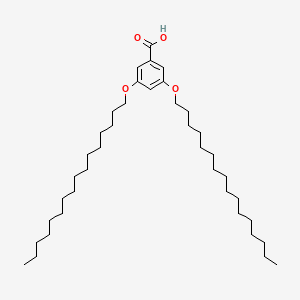![molecular formula C10H14O2 B14258111 6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- CAS No. 358339-06-7](/img/structure/B14258111.png)
6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxabicyclo[321]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- is a bicyclic organic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- typically involves the use of specific starting materials and reaction conditions. One common method involves the oxidation of heptane, followed by a series of chemical reactions to obtain the final product . The exact reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often use readily available raw materials and well-established chemical reactions to produce the compound in significant quantities.
化学反应分析
Types of Reactions
6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which 6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
6-Oxabicyclo[3.2.1]octan-7-one: A similar compound with a slightly different structure.
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: Another related compound with a bromine atom substitution.
Uniqueness
6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry.
属性
CAS 编号 |
358339-06-7 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
(1R,5S)-8,8-dimethyl-2-methylidene-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C10H14O2/c1-6-4-5-7-10(2,3)8(6)9(11)12-7/h7-8H,1,4-5H2,2-3H3/t7-,8-/m0/s1 |
InChI 键 |
LASOZNWHPDFLML-YUMQZZPRSA-N |
手性 SMILES |
CC1([C@@H]2CCC(=C)[C@H]1C(=O)O2)C |
规范 SMILES |
CC1(C2CCC(=C)C1C(=O)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


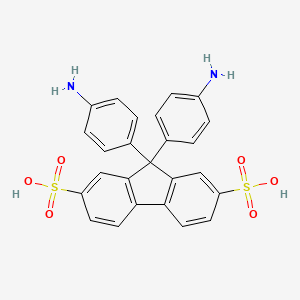
![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
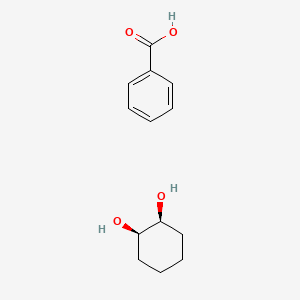
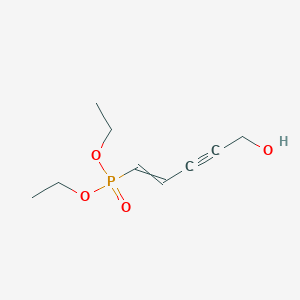
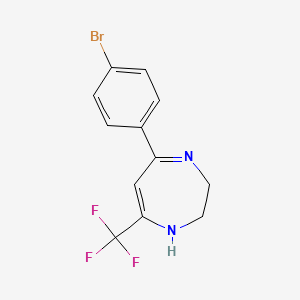
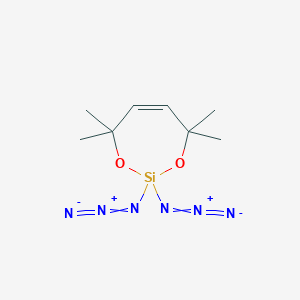
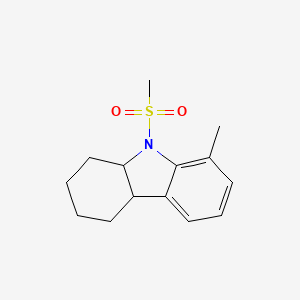
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane](/img/structure/B14258086.png)
